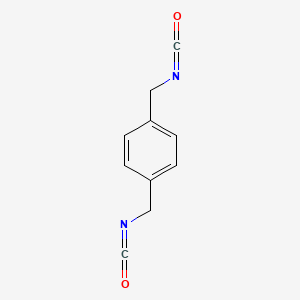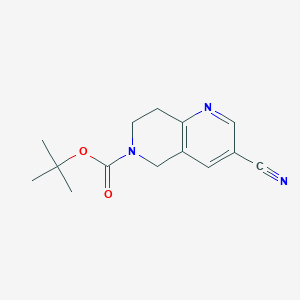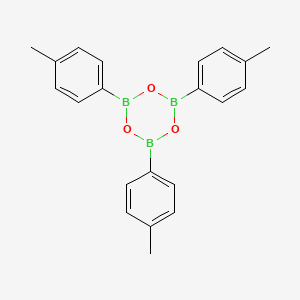
2,4,6-Tri-p-tolyl-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tris(4-methylphenyl)boroxin typically involves the reaction of boronic acids. One common method is the dehydration of 4-methylphenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) at elevated temperatures . Industrial production methods may involve similar dehydration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tris(4-methylphenyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it back to the corresponding boronic acid.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Suzuki-Miyaura Coupling: This is a prominent reaction where tris(4-methylphenyl)boroxin acts as a boron reagent to form carbon-carbon bonds in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(4-methylphenyl)boroxin has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Mécanisme D'action
The mechanism by which tris(4-methylphenyl)boroxin exerts its effects involves its ability to form stable complexes with other molecules. The boron atoms in the compound have vacant p-orbitals, allowing them to interact with electron-rich species. This interaction can lead to the formation of covalent bonds or coordination complexes, which are crucial in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Tris(4-methylphenyl)boroxin can be compared with other boroxine derivatives such as trimethylboroxine and triphenylboroxine . These compounds share a similar boroxine ring structure but differ in their substituents. The unique feature of tris(4-methylphenyl)boroxin is the presence of 4-methylphenyl groups, which can influence its reactivity and applications. Other similar compounds include:
Trimethylboroxine: Contains methyl groups instead of 4-methylphenyl groups.
Triphenylboroxine: Contains phenyl groups instead of 4-methylphenyl groups.
These differences in substituents can affect the physical and chemical properties of the compounds, making tris(4-methylphenyl)boroxin distinct in its applications and reactivity.
Propriétés
Formule moléculaire |
C21H21B3O3 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
2,4,6-tris(4-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clé InChI |
YIAIFWGNIWYFPC-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


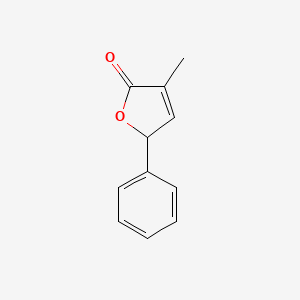
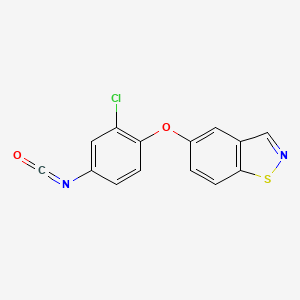
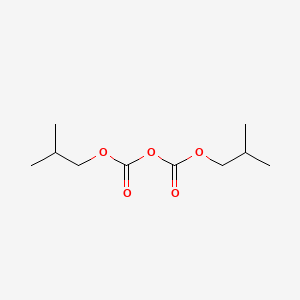
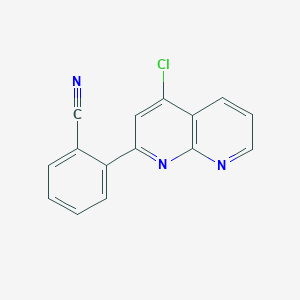
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
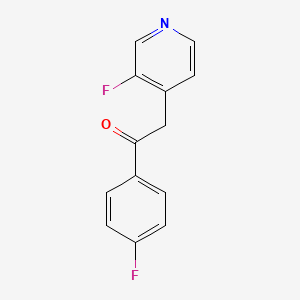
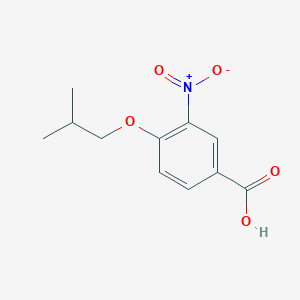
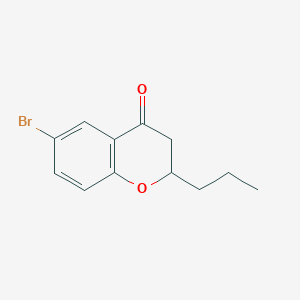
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)
